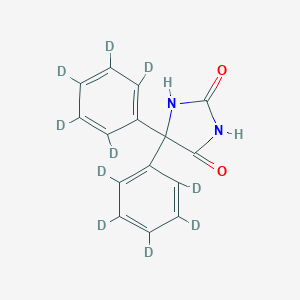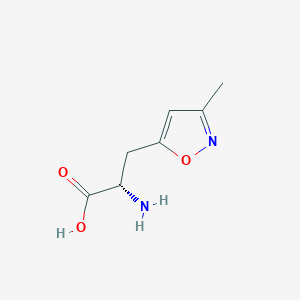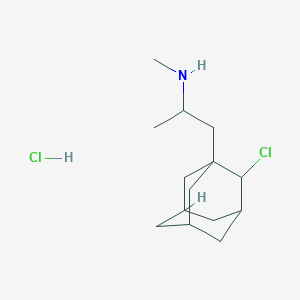
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known by the name of amantadine hydrochloride. It is a white crystalline powder that is soluble in water and has a bitter taste. The chemical formula for this compound is C10H18ClN.
Wirkmechanismus
The mechanism of action of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the inhibition of the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Biochemische Und Physiologische Effekte
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has various biochemical and physiological effects. It is known to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in lab experiments include its ability to improve the symptoms of Parkinson's disease and its antiviral properties. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in scientific research. One direction is the development of new and improved dopamine agonists for the treatment of Parkinson's disease. Another direction is the exploration of the antiviral properties of this compound and its potential use in the treatment of viral infections. Additionally, the potential use of this compound in the treatment of other neurological disorders is an area of future research.
Synthesemethoden
The synthesis of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the reaction of 2-chloro-1-(methylamino) propane with adamantane. This reaction is carried out in the presence of a suitable catalyst and solvent. The product obtained is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has been used in scientific research for various purposes. It is commonly used as a dopamine agonist and is known to have antiviral properties. This compound has also been used in the treatment of Parkinson's disease and has been shown to improve the symptoms of the disease.
Eigenschaften
CAS-Nummer |
19835-43-9 |
|---|---|
Produktname |
Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride |
Molekularformel |
C14H25Cl2N |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-(2-chloro-1-adamantyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H24ClN.ClH/c1-9(16-2)6-14-7-10-3-11(8-14)5-12(4-10)13(14)15;/h9-13,16H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
UPSFRSUKUUOJFH-UHFFFAOYSA-N |
SMILES |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
Kanonische SMILES |
CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl |
Synonyme |
2-Chloro-1-(2-methylaminopropyl)adamantane hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



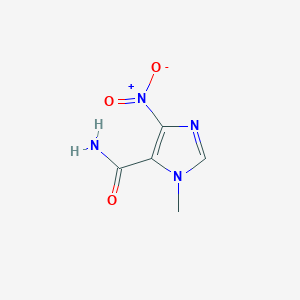
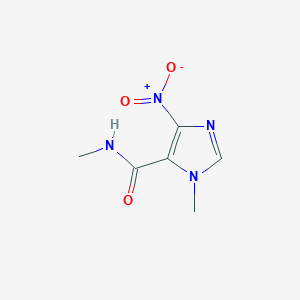
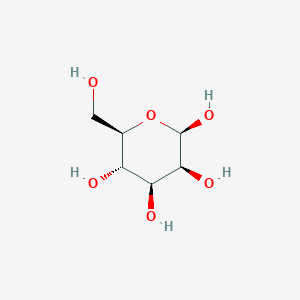

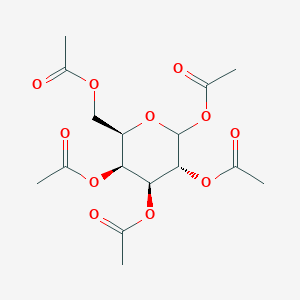
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

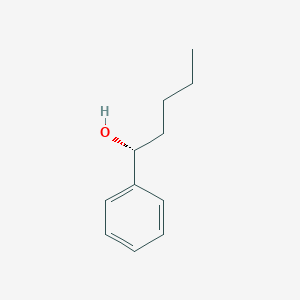
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

